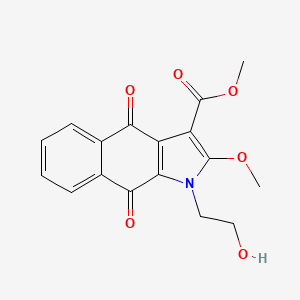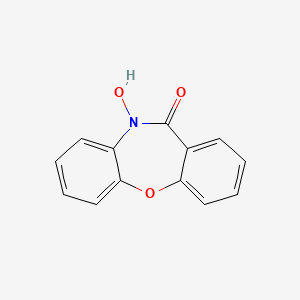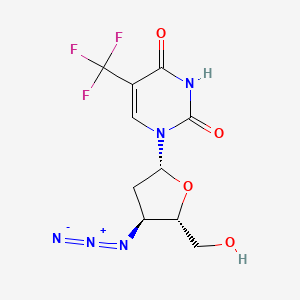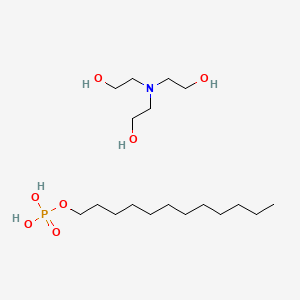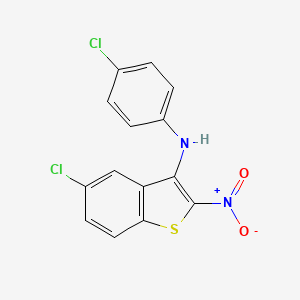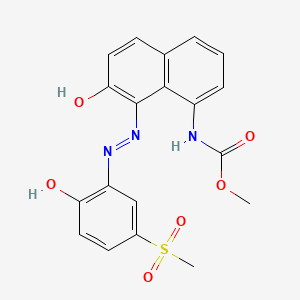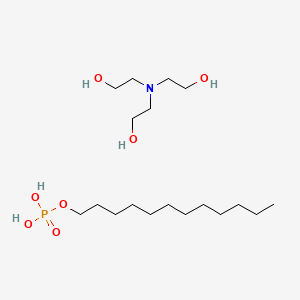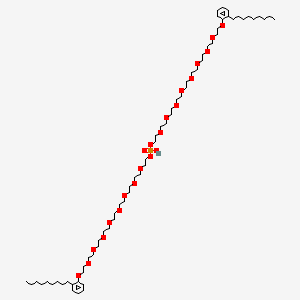![molecular formula C10H16ClNO2 B12794483 2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane CAS No. 75107-65-2](/img/structure/B12794483.png)
2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfatides are synthesized by the 3-O-sulfation of galactosylceramide, mediated by the enzyme 3′-phosphoadenosine5′phosphosulfate:cerebrosidesulfo transferase in the Golgi apparatus . The synthesis involves the use of specific reagents and conditions to achieve the desired sulfation.
Industrial Production Methods
Industrial production of sulfatides involves the extraction and purification from natural sources, such as bovine brain. The process includes several steps of extraction, purification, and characterization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sulfatides undergo various chemical reactions, including:
Oxidation: Sulfatides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfatides to their corresponding alcohols.
Substitution: Sulfatides can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of sulfatides.
Scientific Research Applications
Sulfatides have a wide range of scientific research applications:
Chemistry: Used as lipid standards in electrospray ionization-mass spectrometry (ESI-MS/MS) analysis.
Medicine: Elevated levels of sulfatides are implicated in renal, ovarian, and adenocarcinoma.
Mechanism of Action
Sulfatides exert their effects through various molecular targets and pathways:
Myelin Sheath Formation: Sulfatides are essential components of the myelin sheath, contributing to its structural integrity and function.
Immune Response: They play a role in immune response by binding to fibrinogen and eliciting anticoagulant activity.
Insulin Secretion: Sulfatides are involved in the regulation of insulin secretion, impacting glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Cerebrosides: Similar to sulfatides but lack the sulfate group.
Gangliosides: Glycosphingolipids with one or more sialic acids linked on the sugar chain.
Sphingomyelins: Phospholipids containing a sphingosine backbone.
Uniqueness of Sulfatides
Sulfatides are unique due to their specific role in the myelin sheath and their involvement in various biological processes, including immune response and insulin secretion. Their anionic nature and sulfation make them distinct from other glycosphingolipids .
Properties
CAS No. |
75107-65-2 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16ClNO2/c1-8(2)7-4-5-9(8,3)10(11,6-7)12(13)14/h7H,4-6H2,1-3H3 |
InChI Key |
PRNLMIWZDMEOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)([N+](=O)[O-])Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


